Hexyl-2-oxopyridine-1-carboxylate
Description
Hexyl-2-oxopyridine-1-carboxylate is an ester derivative of 2-oxopyridine-1-carboxylic acid, featuring a hexyl chain attached via an ester linkage. Its reactivity and stability are likely influenced by the hexyl chain’s lipophilicity and the electron-deficient pyridine ring.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
hexyl 2-oxopyridine-1-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-2-3-4-7-10-16-12(15)13-9-6-5-8-11(13)14/h5-6,8-9H,2-4,7,10H2,1H3 |
InChI Key |
DZLJFRPISRQEDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)N1C=CC=CC1=O |
Origin of Product |
United States |
Scientific Research Applications
It appears the exact compound "Hexyl-2-oxopyridine-1-carboxylate" is not widely documented in the provided search results. However, the search results discuss related compounds such as quinolines, pyridines, and oxo-hydroxides, which can provide insights into potential applications.
Potential Applications Based on Related Compounds
Given the limited information on "this compound" itself, we can infer potential applications from studies of related compounds:
1. Pharmaceutical Applications
- Quinoline Derivatives: Quinoline derivatives, which share a structural similarity with pyridine and carboxylates, are known for diverse biological properties, including antibacterial, anticancer, antitubercular, antiviral, anti-HCV, antimalarial, anti-Alzheimer’s, antileishmanial, and anti-inflammatory activities .
- 2-Oxo-pyridone: 2-oxo-pyridone can act as both a donor and an acceptor of hydrogen bonds and is highlighted as a kinase inhibitor due to attractive binding to kinases at their ATP binding clefts . Pyridine derivatives have demonstrated the ability to cure diseases such as idiopathic respiratory fibrosis, malignant breast cancer, and myeloid leukemia .
- 4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives: These are suitable templates in the design of potent and selective CB2 cannabinoid ligands .
2. Applications of Aluminum Oxo-Hydroxide Clusters
- Antiperspirants, Coagulants, and Thin Films: Aluminum oxo-hydroxide clusters have applications as antiperspirants, anionic coagulants in water treatment, and precursors for fabricating thin film devices from aqueous solutions . They can also be used for adsorptive removal of pollutants and catalysis .
3. Bioactive Compounds
- Phenolic Compounds: Plant extracts high in phenolic compounds are expected to be a potential treatment for oxidation stress diseases including diabetes and cancer .
4. Natural Compounds
- Carvacrol: Carvacrol, a natural compound, induces ROS production on P. digitatum, which mainly disturbs the energy production by a decrease in glycolysis followed by an augmentation in gluconeogenesis involving mainly alanine, aspartate, and glutamate metabolism .
Data Table: Potential Applications Based on Related Compounds
Case Studies and Research Findings
- Cocoa Polyphenols: Cocoa polyphenols can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .
- Resveratrol and Curcumin: Resveratrol and curcumin can impact the gut microbiome and its metabolic functions, which may be responsible for their therapeutic role .
- Anti-proliferative Activity of 2-oxo-pyridine: A new series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives were designed and synthesized based on an N-(ethyl benzoate) moiety .
- Cannabis Compounds and Parkinson's Disease: Several clinical studies and animal models suggest that antagonists to the CB1 receptor could have value in the treatment of levodopa-induced dyskinesia and PD symptoms, whereas agonists to CB1 receptor could prove useful in reducing levodopa-induced dyskinesia .
Limitations
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be inferred from structurally or functionally related compounds:
Structural Analog: cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)
- Molecular Structure : Contains a pyrrole-fused cyclopentane ring system with a tert-butyl ester, contrasting with Hexyl-2-oxopyridine-1-carboxylate’s pyridine ring and hexyl ester.
- Molecular Weight: 225.28 g/mol (C₁₂H₁₉NO₃) . This compound’s molecular weight would likely be higher due to the longer hexyl chain.
- Stability : Stable under recommended storage conditions . Hexyl esters may exhibit reduced stability compared to tert-butyl esters due to increased steric hindrance in the latter.
Functional Analog: Hexamethylene Diisocyanate (CAS 822-06-0)
- Reactivity : A highly reactive diisocyanate used in polymer production , contrasting with the ester’s likely moderate reactivity.
- Hazards: Known respiratory sensitizer ; esters like this compound are less likely to pose such risks but may still require handling precautions.
Data Table: Comparative Properties
Research Findings and Limitations
- Key Gaps: No direct studies on this compound are cited in the evidence. Comparisons rely on extrapolation from unrelated compounds.
- Safety : Pyridine derivatives often require careful handling due to possible irritancy, but specific hazard data are absent.
Preparation Methods
Acid-Catalyzed Fischer Esterification
In this classical approach, the carboxylic acid reacts with hexanol in the presence of a mineral acid (e.g., H₂SO₄) as a catalyst. The reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol.
Typical Conditions
-
Molar ratio : 1:5 (acid:hexanol)
-
Catalyst : 1–2% H₂SO₄
-
Temperature : 110–120°C (reflux)
-
Duration : 12–24 hours
While simple, this method often yields moderate results (40–60%) due to equilibrium limitations. Azeotropic removal of water using Dean-Stark apparatus improves yields to ~70%.
Coupling-Agent-Mediated Esterification
To bypass equilibrium constraints, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) are employed. These agents activate the carboxylic acid as an intermediate acyloxyphosphonium or urea species, facilitating efficient ester formation.
Optimized Protocol
-
Reagents : 2-oxopyridine-1-carboxylic acid (1 equiv), hexanol (1.2 equiv), EDCl (1.5 equiv), DMAP (0.1 equiv)
-
Solvent : Dichloromethane (DCM) or THF
-
Temperature : 0°C to room temperature
Mechanistic Insight :
-
EDCl activates the acid to form an O-acylisourea intermediate.
-
Nucleophilic attack by hexanol generates the ester, releasing N-hydroxyethylurea as a byproduct.
-
DMAP accelerates the reaction by stabilizing the intermediate.
Alkylation of 2-Oxopyridine-1-Carboxylate Salts
This method involves deprotonating 2-oxopyridine-1-carboxylic acid to its carboxylate salt, followed by alkylation with hexyl halides.
Sodium Hydride-Mediated Alkylation
Procedure :
-
Deprotonation : 2-oxopyridine-1-carboxylic acid is treated with NaH in anhydrous DMF or THF.
-
Alkylation : Hexyl bromide (1.2 equiv) is added dropwise at 0°C.
-
Workup : Quenching with aqueous HCl, extraction with ethyl acetate, and column purification.
Key Data :
Phase-Transfer Catalysis (PTC)
For scalable synthesis, PTC using tetrabutylammonium bromide (TBAB) in a biphasic system (H₂O/CH₂Cl₂) enhances reactivity. The carboxylate ion is shuttled into the organic phase, where it reacts with hexyl iodide. Yields reach 80–85% under optimized conditions.
Ring-Opening of Bicyclic Intermediates
Patent literature describes the synthesis of related esters via ring-opening reactions of bicyclic lactones or sulfoxonium ylides.
Reaction with Dimethylsulfoxonium Methylide
In a method adapted from, 3-oxa-2-oxobicyclo[4.2.0]oct-4-ene-1-carboxylate derivatives react with dimethylsulfoxonium methylide to form intermediates that undergo ring-opening and subsequent esterification.
Steps :
-
Ylide Generation : Trimethylsulfoxonium iodide reacts with NaH in DMSO.
-
Ring Opening : The ylide attacks the lactone carbonyl, leading to bicyclic ring cleavage.
-
Esterification : The resultant intermediate reacts with hexanol in situ.
Performance :
Enzymatic and Microbial Approaches
While less common, microbial hydroxylation of pyridine derivatives offers a green chemistry route. Alcaligenes faecalis (DSM 6269) hydroxylates pyridine-2-carboxylate to 6-oxo-1,6-dihydropyridine-2-carboxylate, which could be esterified to the target compound. However, this method remains exploratory for hexyl esters.
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed | 40–70 | Moderate | High | High |
| EDCl/DMAP | 75–85 | High | Moderate | Moderate |
| NaH-Alkylation | 65–75 | High | High | Low |
| PTC | 80–85 | High | High | Moderate |
| Ring-Opening | 50–54 | Moderate | Low | High |
Recommendations :
-
Lab-scale : EDCl/DMAP coupling offers high yields and purity.
-
Industrial-scale : Phase-transfer catalysis balances cost and efficiency.
Challenges and Optimization Strategies
Isomer Separation
Hexyl-2-oxopyridine-1-carboxylate may exist as regioisomers depending on the substitution pattern. Chromatographic separation using silica gel (eluent: n-hexane/EtOAc 10:1) resolves isomers, albeit with 10–15% loss.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification. Switching to THF or ethyl acetate improves workup without sacrificing yield.
Byproduct Mitigation
-
Dialkylation : Controlled stoichiometry (hexyl halide ≤1.2 equiv) and low temperatures minimize this side reaction.
-
Hydrolysis : Anhydrous conditions and molecular sieves prevent ester degradation.
Q & A
Q. How should researchers present crystallographic data for this compound in publications?
- Methodological Answer : Report unit cell parameters, space group, and refinement statistics (R, GoF) using CIF format. Include ORTEP diagrams with thermal ellipsoids and hydrogen bonding networks. Cross-reference with Cambridge Structural Database (CSD) entries for analogous structures. Use SHELXL/SHELXTL for refinement, citing version-specific parameters .
Q. What are best practices for integrating computational and experimental data in a cohesive manuscript?
- Methodological Answer : Align molecular docking poses with crystallographic ligand coordinates (RMSD <2.0 Å). Present superimposed structures in PyMOL/Mercury and tabulate docking scores (e.g., Glide score, ΔG binding). Discuss discrepancies using free-energy perturbation (FEP) or MM-GBSA calculations to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
